molecular formula C10H13NO2 B1214936 Homarylamine CAS No. 451-77-4

Homarylamine

Cat. No.: B1214936
CAS No.: 451-77-4
M. Wt: 179.22 g/mol
InChI Key: OPJOMVMFYOUDPK-UHFFFAOYSA-N
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Description

Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine, is a substituted phenethylamine. It was patented in 1956 by Merck & Co. as an antitussive (anti-cough) drug, although it has never been used medically . Chemically, it is the N-methylated analog of methylenedioxyphenethylamine .

Biochemical Analysis

Biochemical Properties

Homarylamine plays a role in various biochemical reactions due to its structural similarity to other phenethylamines. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of monoamines. This interaction can lead to the inhibition of MAO, thereby affecting the levels of neurotransmitters like serotonin, dopamine, and norepinephrine. This compound also interacts with proteins such as transporters and receptors, influencing their activity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling pathways like the cAMP pathway, which is crucial for various cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines in the brain. This inhibition can result in enhanced neurotransmission and altered mood and behavior. This compound also interacts with other enzymes and receptors, modulating their activity and contributing to its overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and behavior. Threshold effects are observed at specific dosages, where the impact of this compound becomes more pronounced. At high doses, this compound can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by monoamine oxidase. It interacts with enzymes and cofactors that are essential for its metabolism, leading to the production of metabolites that can influence cellular function. This compound can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function. The localization of this compound can impact its activity and function, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homarylamine can be synthesized through the reaction of methylenedioxyphenethylamine with formaldehyde, followed by reduction . The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

Types of Reactions:

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products:

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Homarylamine has limited documented applications in scientific research due to its legal status. It is used as an analytical reference standard in research settings .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its specific chemical structure and its classification as a substituted phenethylamine

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJOMVMFYOUDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196385
Record name Homarylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-77-4
Record name N-Methyl-1,3-benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homarylamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homarylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMARYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions that homarylamine hydrochloride was found to be inactive as an antitussive agent. Can you elaborate on what this means and its significance?

A1: The research paper [] investigated various compounds for their ability to suppress cough in a controlled experimental setting using cats. They found that, unlike some other compounds tested (d-methorphan HBr, carbetapentane citrate, codeine SO4, and chlophedianol HCl), this compound hydrochloride did not demonstrate any cough-suppressing activity in their model. This finding is significant because it suggests that this compound hydrochloride, at least when administered in the way described in the study, is unlikely to be effective as a cough suppressant.

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